8-methoxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one
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Overview
Description
8-methoxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a methoxy group at the 8th position, a benzodiazole moiety at the 3rd position, and a chromen-2-one core structure
Mechanism of Action
Target of Action
The primary targets of 8-Methoxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one are parasites such as Leishmania (L.) amazonensis and L. (L.) infantum chagasi . These parasites are responsible for causing leishmaniasis, a tropical disease that affects vulnerable groups in Africa, Asia, and Latin America .
Mode of Action
8-Methoxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one interacts with these parasites, particularly in their amastigote form . The compound has shown to inhibit cytokines and NF-κB in LPS stimulated J774 cells , which are macrophage-like cells. This inhibition suggests that the compound may suppress the inflammatory response triggered by these cells .
Biochemical Pathways
The compound’s ability to inhibit cytokines and nf-κb suggests that it may interfere with the signaling pathways that regulate the immune response
Result of Action
The compound has shown promising results in the treatment of leishmaniasis. In vitro assays showed that 8-Methoxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one was as active as AMP B, a commonly used antileishmanial drug, mainly in the amastigote form . The compound reduced the concentration of H2O2, a reactive oxygen species, by 32.5% more than the control group in L. amazonensis promastigotes during the lag phase of proliferation . This suggests that the compound may have antioxidant properties.
Action Environment
The efficacy and stability of 8-Methoxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one can be influenced by various environmental factors. For instance, changes in host immunity and parasite resistance to drugs can contribute to the decreased efficacy of antiparasitic drugs . .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to active sites or allosteric sites, influencing the function of these biomolecules .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been studied for their interactions with enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been studied for any targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions to form the chromen-2-one scaffold.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 8th position using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Benzodiazole Moiety: The benzodiazole ring can be synthesized separately and then coupled to the chromen-2-one core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the chromen-2-one core or the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
8-methoxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: The compound’s chromen-2-one core makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential as a drug lead.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules or as a functional material in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one
- 6-methoxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one
- 8-methoxy-3-(1-ethyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one
Uniqueness
8-methoxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one is unique due to the specific positioning of the methoxy group and the benzodiazole moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
8-methoxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-20-14-8-4-3-7-13(14)19-17(20)12-10-11-6-5-9-15(22-2)16(11)23-18(12)21/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIXLIWULQZRRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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